molecular formula C16H16N2OS B2581421 N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 891083-11-7

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine

Cat. No. B2581421
CAS RN: 891083-11-7
M. Wt: 284.38
InChI Key: MVWNGSXFZZFYEO-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound, and an amine group attached to a 2,5-dimethylphenyl group. The presence of the methoxy group indicates that there is an oxygen atom connected to a methyl group in the molecule .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, phenols, or carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system present in the benzothiazole ring. The presence of the amine group could potentially allow for hydrogen bonding .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For instance, the amine group could participate in acid-base reactions, and the benzothiazole ring could undergo electrophilic aromatic substitution .

Scientific Research Applications

Antimicrobial Applications

The compound has been used in the synthesis of novel thiazole derivatives, which have shown promising antimicrobial activity against both Gram-negative and Gram-positive strains . These derivatives have been particularly effective against methicillin and tedizolid/linezolid-resistant S. aureus, as well as vancomycin-resistant E. faecium .

Antifungal Applications

The compound has also been used in the development of antifungal agents. Certain derivatives have shown broad-spectrum antifungal activity against drug-resistant Candida strains . One derivative, in particular, showed good activity against Candida auris, which was greater than fluconazole .

Drug Discovery

The compound has been used as a tool for studying protein-protein interactions, enzyme kinetics, and drug discovery. It has also been used to investigate the role of certain proteins in various biological processes, including cancer and neurodegenerative diseases.

Organic Synthesis

The compound finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis .

Polymer Synthesis

It is an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .

Synthesis of Heterocycles

The compound has been used in the synthesis of heterocycles . Many publications have showcased excellent and useful applications of N,N-dialkyl amides in amination, formylation, as a single carbon source, methylene group, cyanation, amidoalkylation, aminocarbonylation, carbonylation, and heterocycle synthesis .

Future Directions

The future research directions for this compound could include studying its potential biological activities, such as antimicrobial or anticancer properties, as well as exploring its potential uses in material science or as a building block in the synthesis of complex molecules .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-10-4-5-11(2)13(8-10)17-16-18-14-9-12(19-3)6-7-15(14)20-16/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWNGSXFZZFYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC3=C(S2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine

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